molecular formula C15H19N3O3 B2676965 2-(Butylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid CAS No. 1048005-57-7

2-(Butylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid

Cat. No. B2676965
CAS RN: 1048005-57-7
M. Wt: 289.335
InChI Key: YPKPSDJIJABOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects in cardiovascular, respiratory, and neurological diseases.

Scientific Research Applications

Molecular Docking and Structural Studies

Spectroscopic and structural investigations of compounds similar to 2-(Butylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid, including derivatives of butanoic acid, reveal significant insights. Studies conducted using experimental and theoretical approaches, such as FT-IR, FT-Raman spectra, and DFT calculations, highlight the vibrational bands and molecular stability. These compounds' reactivity and potential as nonlinear optical materials are elucidated through natural bond orbital analysis, demonstrating their importance in material science and optical applications. Additionally, Auto-dock studies underline the biological activities of these compounds, indicating their relevance in pharmacological research (Vanasundari et al., 2018).

Biosynthesis Pathways in Cyanobacteria

Research into the biosynthesis of neurotoxins such as 3-N-methyl-2,3-diaminopropanoic acid and 2,4-diaminobutanoic acid in cyanobacteria provides insight into the metabolic pathways of diaminomonocarboxylic acids. These amino acids, widely distributed in cyanobacterial species, have been identified for their neurotoxic properties. Understanding their biosynthetic pathways in cyanobacteria could contribute to the development of strategies to mitigate their impact on environmental and public health (Nunn & Codd, 2017).

Antimicrobial and Analgesic Properties

The synthesis and evaluation of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids demonstrate their moderate antimicrobial and analgesic activities. This class of compounds, developed through the interaction of aroylpyruvic acids with tert-butylamine, highlights the potential of 2-(Butylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid derivatives in developing new therapeutic agents (Koz’minykh et al., 2004).

ELISA Development for Pesticide Analysis

The development of a sensitive ELISA for the analysis of fenthion in fruit samples, using haptens related to 2-(Butylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid, showcases the application of such compounds in improving food safety. The synthesis of these haptens and their use in creating an effective ELISA demonstrates the role of these compounds in analytical chemistry, particularly in detecting pesticide residues in agricultural products (Zhang et al., 2008).

properties

IUPAC Name

2-(butylamino)-4-(2-cyanoanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-3-8-17-13(15(20)21)9-14(19)18-12-7-5-4-6-11(12)10-16/h4-7,13,17H,2-3,8-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKPSDJIJABOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid

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